N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
Description
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide is a synthetic organic compound that features a bromophenyl group, a piperazine ring, and a naphthalene moiety
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3/c1-14(27)26(16-8-6-15(23)7-9-16)20-19(25-12-10-24-11-13-25)21(28)17-4-2-3-5-18(17)22(20)29/h2-9,24H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUQARBKMIYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Br)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the bromophenyl intermediate: Starting with a bromination reaction of a phenyl compound.
Synthesis of the piperazine intermediate: Utilizing a cyclization reaction to form the piperazine ring.
Coupling reaction: Combining the bromophenyl and piperazine intermediates with a naphthalene derivative under specific conditions such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
- N-(4-fluorophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide
Uniqueness
N-(4-bromophenyl)-N-(1,4-dioxo-3-piperazin-1-ylnaphthalen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
